Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate
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Overview
Description
Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate is a chemical compound with the molecular formula C11H16BrNO2S and a molecular weight of 306.22 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a brominated precursor and an isobutyl group.
Esterification: The carboxyl group of the thiazole ring is esterified with isopropyl alcohol under acidic conditions to form the final product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to different derivatives with varied biological activities.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and nucleophiles, depending on the desired transformation. Major products formed from these reactions include various substituted thiazole derivatives and carboxylic acids.
Scientific Research Applications
Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and materials science.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its biological activity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Isopropyl 2-bromo-5-methylthiazole-4-carboxylate: Similar structure but with a methyl group instead of an isobutyl group, leading to different biological activities.
Isopropyl 2-chloro-5-isobutylthiazole-4-carboxylate: Chlorine atom instead of bromine, which may affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16BrNO2S |
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Molecular Weight |
306.22 g/mol |
IUPAC Name |
propan-2-yl 2-bromo-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16BrNO2S/c1-6(2)5-8-9(13-11(12)16-8)10(14)15-7(3)4/h6-7H,5H2,1-4H3 |
InChI Key |
DVQZYDUSWJFVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Br)C(=O)OC(C)C |
Origin of Product |
United States |
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